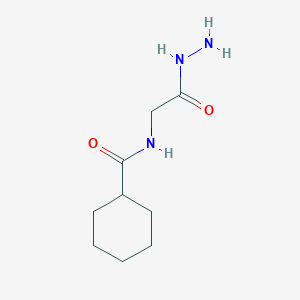

N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide

Description

Contextualizing Hydrazide-Based Scaffolds in Drug Discovery Efforts

Hydrazide and its derivatives, hydrazones, represent a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive compounds. mdpi.comresearchgate.net The presence of the hydrazide functional group (-CONHNH2) imparts specific chemical properties that allow these molecules to interact with a wide array of biological targets. rjptonline.org Historically, hydrazide-containing compounds have been pivotal in the development of therapeutics for a range of diseases. mdpi.com For instance, isoniazid, a primary drug for the treatment of tuberculosis, is a notable example of a simple hydrazide. mdpi.com

The versatility of the hydrazide scaffold allows for the synthesis of a diverse library of compounds with a broad spectrum of biological activities. These activities include antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties, among others. mdpi.comnih.gov The ability of hydrazides to act as synthons for various heterocyclic compounds further expands their utility in drug design. researchgate.net

Table 1: Reported Biological Activities of Hydrazide-Containing Compounds

| Biological Activity | Examples of Hydrazide Scaffolds |

| Antimicrobial | Isoniazid, Nifuroxazide nih.gov |

| Anticonvulsant | Various hydrazone derivatives nih.gov |

| Anti-inflammatory | Hydrazide-hydrazone derivatives researchgate.net |

| Anticancer | Hydrazide-hydrazone derivatives researchgate.net |

| Antiviral | Hydrazide-hydrazone derivatives rjptonline.org |

This table is illustrative and not exhaustive.

Significance of Cyclohexanecarboxamide (B73365) Moieties in Bioactive Compound Design

The cyclohexanecarboxamide moiety is another key structural feature of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide. The cyclohexane (B81311) ring, a saturated carbocycle, is a common component in many biologically active compounds. researchgate.net Its conformational flexibility allows it to adopt various shapes, which can be crucial for binding to the active sites of proteins and other biological macromolecules. The carboxamide group (-C(=O)N<) is a vital functional group in many pharmaceuticals due to its ability to form hydrogen bonds, a key interaction in molecular recognition. nih.gov

The incorporation of a cyclohexanecarboxamide moiety can influence a molecule's pharmacokinetic properties, such as its lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. The specific stereochemistry of the cyclohexane ring can also play a significant role in the biological activity of the compound.

Overview of Research Trajectories for Novel Small Molecules in Academic Settings

Academic research plays a crucial role in the initial stages of drug discovery. nih.govnih.gov The exploration of novel small molecules in university and research institute laboratories often focuses on understanding fundamental biological processes and identifying new therapeutic targets. nih.govnih.gov This academic environment fosters innovation and allows for the investigation of high-risk, high-reward projects that may not be immediately pursued by the pharmaceutical industry. nih.gov

The discovery and development of new chemical entities in academia often involve a multidisciplinary approach, combining synthetic chemistry, computational modeling, and biological screening. nih.gov The open sharing of research findings and the establishment of compound libraries within academic consortia can accelerate the pace of discovery. chemrxiv.org The trajectory for a novel small molecule often begins with its synthesis, followed by in vitro screening against a panel of biological targets, and then potentially progresses to more complex cellular and in vivo models.

Defining the Research Scope for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide

Given the absence of extensive specific data, the research scope for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide would initially be exploratory. A logical starting point would be its chemical synthesis, which could likely be achieved through standard organic chemistry reactions involving the coupling of a cyclohexanecarboxamide derivative with a hydrazide-containing synthon.

Following a successful synthesis and characterization, the next phase would involve a broad biological screening to identify any potential activities. Based on the known properties of its constituent moieties, this screening could focus on areas such as antimicrobial, anticancer, or anti-inflammatory assays. The presence of the flexible cyclohexyl group and the hydrogen-bonding capabilities of the amide and hydrazide functionalities suggest that this molecule could be a candidate for interacting with a variety of protein binding sites.

Further research could then delve into structure-activity relationship (SAR) studies, where derivatives of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide are synthesized and tested to optimize any identified biological activity. Computational docking studies could also be employed to predict potential biological targets and guide the design of more potent analogs. The ultimate goal of this research trajectory would be to determine if this novel chemical scaffold holds therapeutic potential and to elucidate its mechanism of action at the molecular level.

Table 2: Key Chemical Moieties and Their Potential Contributions

| Moiety | Potential Contribution to Bioactivity |

| Hydrazide | Broad-spectrum biological activity, hydrogen bonding, synthon for heterocycles |

| Cyclohexanecarboxamide | Conformational flexibility, lipophilicity modulation, hydrogen bonding |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c10-12-8(13)6-11-9(14)7-4-2-1-3-5-7/h7H,1-6,10H2,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVKWEFBPODUTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NCC(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Hydrazinyl 2 Oxoethyl Cyclohexanecarboxamide

Synthetic Pathways for the Core Hydrazinyl-Oxoethyl-Cyclohexanecarboxamide Scaffold

Amide Bond Formation Strategies for Cyclohexanecarboxamide (B73365) Linkages

The formation of the amide bond between the cyclohexane (B81311) ring and the N-(2-hydrazinyl-2-oxoethyl) moiety is a critical step in the synthesis of the target molecule. Standard peptide coupling reagents are widely employed to facilitate this reaction between a carboxylic acid and an amine, ensuring high yields and mild reaction conditions.

A plausible and efficient method involves the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). These reagents activate the carboxylic acid group of cyclohexanecarboxylic acid, making it susceptible to nucleophilic attack by the amine.

Alternatively, the cyclohexanecarboxylic acid can be converted to a more reactive acyl chloride, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting cyclohexanecarbonyl chloride can then react directly with the appropriate amine precursor to form the desired amide bond. This method is often high-yielding but may require careful control of reaction conditions due to the reactivity of the acyl chloride.

Table 1: Comparison of Common Amide Bond Formation Methods

| Coupling Reagent/Method | Activating Agent | Typical Solvent | Advantages | Disadvantages |

| DCC | NHS or HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) | High yields, mild conditions | Formation of dicyclohexylurea byproduct can complicate purification |

| EDC | NHS or HOBt | Water, DCM, DMF | Water-soluble byproduct, suitable for aqueous reactions | More expensive than DCC |

| Acyl Chloride (from SOCl₂) | None | Aprotic solvents (e.g., Toluene, DCM) | High reactivity, high yields | Harsh conditions, potential for side reactions |

Hydrazide Synthesis Routes and Optimizations

The synthesis of the hydrazide moiety is another key transformation. A common and straightforward method for preparing carboxylic acid hydrazides is through the hydrazinolysis of esters. nih.gov This involves reacting an ester with hydrazine (B178648) hydrate (B1144303), typically in an alcoholic solvent. For the synthesis of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, a precursor containing a methyl or ethyl ester could be treated with hydrazine hydrate to yield the final hydrazide.

Optimization of this reaction often involves adjusting the temperature and the molar ratio of hydrazine hydrate to the ester. While the reaction can proceed at room temperature, heating can significantly reduce the reaction time. An excess of hydrazine hydrate is often used to drive the reaction to completion.

Direct reaction of a carboxylic acid with hydrazine is also possible, often facilitated by the same coupling reagents used for amide bond formation, such as DCC. osti.gov This approach avoids the need for a separate esterification step.

Multi-step Convergent and Linear Synthesis Approaches

The assembly of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide can be designed using either a linear or a convergent synthetic strategy.

Linear Synthesis: A linear approach would involve a stepwise construction of the molecule. For instance, one could start with chloroacetyl chloride, react it with hydrazine to form 2-chloroacetohydrazide, and then perform a nucleophilic substitution with an amine. The resulting aminoacetohydrazide could then be acylated with cyclohexanecarbonyl chloride. A more likely linear route would involve:

Protection of one of the amino groups of hydrazine, for example, with a Boc group to form tert-butyl carbazate.

Acylation of the unprotected amine with chloroacetyl chloride to yield tert-butyl 2-(2-chloroacetyl)hydrazine-1-carboxylate.

Formation of the amide bond by reacting this intermediate with an amine.

Nucleophilic substitution of the chloride with an appropriate nucleophile.

Deprotection of the Boc group to yield the final product.

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the molecule, which are then combined in the final steps. organic-chemistry.orgresearchgate.net For N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, this could involve:

Fragment A: Synthesis of cyclohexanecarboxylic acid or its activated derivative.

Fragment B: Synthesis of 2-aminoacetohydrazide. This can be prepared from glycine (B1666218) methyl ester hydrochloride by reaction with hydrazine hydrate.

Table 2: Illustrative Comparison of Linear vs. Convergent Synthesis Yields

| Synthesis Type | Number of Steps (Longest Linear Sequence) | Yield per Step (Hypothetical) | Overall Yield |

| Linear | 5 | 80% | 32.8% |

| Convergent | 3 | 80% | 51.2% |

Derivatization and Structural Modification Strategies for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide

The N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide scaffold possesses multiple reactive sites, making it an excellent candidate for derivatization and structural modification. These modifications can be targeted at the hydrazine moiety or the cyclohexane ring.

Modifications at the Hydrazine Moiety

The terminal hydrazine group is a versatile functional handle for a variety of chemical transformations.

Formation of Hydrazones: The primary amine of the hydrazine can readily react with aldehydes and ketones to form stable hydrazones. This condensation reaction is typically carried out in an alcoholic solvent, often with acid catalysis. The resulting N'-alkylidene or N'-arylidene derivatives introduce significant structural diversity.

Acylation and Sulfonylation: The hydrazine nitrogen atoms can be acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to yield diacylhydrazines or N-sulfonylhydrazides, respectively. These reactions typically require a base to neutralize the HCl or sulfonic acid byproduct.

Alkylation: Direct alkylation of the hydrazine moiety can be achieved using alkyl halides. However, this reaction can sometimes lead to a mixture of mono- and di-alkylated products, as well as quaternization. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium cyanoborohydride offers a more controlled method for mono-alkylation.

Cyclization Reactions: Hydrazides are valuable precursors for the synthesis of various five-membered heterocyclic rings. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles. nih.govsemanticscholar.org Similarly, reaction with β-ketoesters can also yield pyrazolone (B3327878) derivatives.

Table 3: Representative Derivatization Reactions at the Hydrazine Moiety

| Reagent | Functional Group Formed | Reaction Conditions |

| Aldehyde/Ketone | Hydrazone | Alcohol, acid catalyst |

| Acyl Chloride | N'-acylhydrazide | Aprotic solvent, base |

| Alkyl Halide | N'-alkylhydrazide | Polar aprotic solvent, base |

| 1,3-Diketone | Pyrazole | Alcohol, acid or base catalyst |

Substituent Effects on the Cyclohexane Ring

The introduction of substituents on the cyclohexane ring can significantly influence the molecule's conformational preferences and, consequently, its chemical reactivity and biological activity. The cyclohexane ring typically adopts a chair conformation to minimize steric strain.

Steric Effects: The size and position of substituents on the cyclohexane ring dictate the conformational equilibrium. Bulky substituents generally prefer to occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions that occur in the axial position. pressbooks.pub The stability of a conformer with a substituent in the equatorial position is generally higher than the axial conformer. The magnitude of this preference, known as the A-value, increases with the size of the substituent.

Electronic Effects: The electronic properties of substituents can also play a role in the reactivity of the molecule. Electron-withdrawing groups on the cyclohexane ring can influence the acidity of the N-H protons and the nucleophilicity of the hydrazine moiety through inductive effects. Conversely, electron-donating groups can enhance nucleophilicity. These electronic effects can impact the rates and outcomes of the derivatization reactions discussed in the previous section.

The interplay of steric and electronic effects of substituents on the cyclohexane ring allows for fine-tuning of the physicochemical properties of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide derivatives. nih.gov

Exploration of Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modulate the physicochemical properties, pharmacokinetic profile, and biological activity of a lead compound. For N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, several key isosteric modifications can be proposed to explore its structure-activity relationship (SAR).

The primary sites for isosteric replacement are the amide and hydrazide linkages, and the cyclohexyl ring.

Amide and Hydrazide Isosteres : The amide and hydrazide groups are crucial for the molecule's conformation and hydrogen bonding capabilities. Classical isosteres for the amide bond include esters, ketones, and various five-membered heterocycles like oxadiazoles, thiadiazoles, and triazoles. These replacements can alter the compound's metabolic stability, as amide bonds are susceptible to enzymatic cleavage. The hydrazide moiety (-CONHNH2) can be replaced with other functional groups that can act as hydrogen bond donors and acceptors. For instance, replacement with a semicarbazide (B1199961) or a thiosemicarbazide (B42300) could modify the compound's chelating properties and interaction with biological targets.

Cyclohexyl Ring Bioisosteres : The lipophilic cyclohexyl ring can be replaced with other cyclic or aromatic systems to fine-tune the compound's lipophilicity and binding interactions. Aromatic rings, such as a phenyl or pyridyl group, would introduce different electronic properties and potential for π-π stacking interactions. Heterocyclic rings, like piperidine (B6355638) or tetrahydropyran, could modulate the compound's polarity and solubility.

The following table outlines potential isosteric replacements for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide and their rationale.

| Original Moiety | Isosteric Replacement | Rationale for Replacement |

| Cyclohexyl Ring | Phenyl, Pyridyl | Modulate lipophilicity, introduce aromatic interactions. |

| Cyclohexyl Ring | Piperidine, Tetrahydropyran | Increase polarity and aqueous solubility. |

| Amide Linkage | Ester, Ketone | Alter metabolic stability and hydrogen bonding capacity. |

| Amide Linkage | Oxadiazole, Triazole | Introduce a metabolically stable, rigid linker with different electronic properties. |

| Hydrazide Moiety | Semicarbazide, Thiosemicarbazide | Modify hydrogen bonding and chelating properties. |

Development of Prodrug Strategies for Enhanced Research Utility

Prodrug strategies are employed to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or metabolic instability. For N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, the terminal primary amine of the hydrazide group and the secondary amide proton are potential sites for prodrug modification.

Hydrazone Prodrugs : The terminal amine of the hydrazide can be condensed with an aldehyde or a ketone to form a hydrazone. This modification masks the polar hydrazide group, potentially increasing the compound's lipophilicity and ability to cross cell membranes. The hydrazone linkage can be designed to be stable at physiological pH but hydrolyze in the acidic environment of specific tissues or intracellular compartments, releasing the active parent compound.

N-Acyl and N-Acyloxyalkoxycarbonyl Prodrugs : The secondary amide nitrogen or the terminal hydrazide nitrogen can be acylated to form a more lipophilic derivative. N-acyloxyalkoxycarbonyl derivatives are another class of prodrugs that can be cleaved by esterases to release the parent drug. nih.gov

Phosphate (B84403) Ester Prodrugs : To enhance aqueous solubility for in vitro studies or potential intravenous administration, a phosphate ester group can be introduced. nih.gov This is typically achieved by linking the phosphate group to the parent molecule via a cleavable linker.

The design of a prodrug strategy must consider the desired properties and the intended biological environment for activation. The following table summarizes potential prodrug strategies for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide.

| Prodrug Strategy | Moiety Targeted | Potential Advantage | Activation Mechanism |

| Hydrazone Formation | Terminal Hydrazide Amine | Increased lipophilicity, targeted release. | pH-dependent hydrolysis. |

| N-Acylation | Amide or Hydrazide Nitrogen | Increased membrane permeability. | Enzymatic cleavage (amidases). |

| Phosphate Ester Conjugation | Linker attached to the molecule | Enhanced aqueous solubility. nih.gov | Enzymatic cleavage (phosphatases). nih.gov |

Purity Assessment and Advanced Characterization Techniques for Research-Grade Synthesis (Excluding Basic Compound Identification Data)

The synthesis of research-grade N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide requires rigorous purity assessment and comprehensive structural characterization to ensure that biological data is reliable and reproducible.

Chromatographic Methods (e.g., HPLC, GC) for Purity Evaluation in Research Samples

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of non-volatile, thermally labile compounds like N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide. A typical HPLC method would involve a reversed-phase column with a polar stationary phase.

Gas Chromatography (GC) could be employed if the compound is derivatized to increase its volatility and thermal stability. However, HPLC is generally the preferred method for this class of molecules.

The following table outlines a hypothetical HPLC method for the purity assessment of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, based on methods developed for similar compounds. nih.gov

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Good retention and separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid | Provides good peak shape and resolution. |

| Elution | Gradient (e.g., 10-90% acetonitrile over 20 min) | To elute impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |

| Detection | UV at 210 nm | Detection of the amide chromophore. |

| Temperature | 25 °C | For reproducible retention times. |

Spectroscopic Confirmation of Synthesized Research Compounds (e.g., NMR, IR, Mass Spectrometry for structural elucidation beyond basic identification)

Beyond basic identification, advanced spectroscopic techniques are essential for the unambiguous structural confirmation of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D NMR (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are crucial for assigning the full chemical structure. nih.gov The ¹H NMR would show characteristic signals for the cyclohexyl protons, the methylene (B1212753) protons, and the amide and hydrazide protons. The ¹³C NMR would confirm the presence of the two carbonyl carbons and the aliphatic carbons of the cyclohexyl ring and the methylene group.

Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the presence of key functional groups. The spectrum of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide would be expected to show characteristic stretching vibrations for the N-H bonds of the amide and hydrazide groups, as well as the C=O stretching vibrations of the two carbonyl groups.

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pattern, providing further structural confirmation. Expected fragmentation would involve cleavage of the amide and hydrazide bonds.

The following tables summarize the expected spectroscopic data for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide.

Expected ¹H and ¹³C NMR Data

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Cyclohexyl CH | ~2.1 | ~45 |

| Cyclohexyl CH₂ | 1.1 - 1.8 | 25-30 |

| Methylene CH₂ | ~4.0 | ~42 |

| Amide NH | ~8.0 (broad) | - |

| Hydrazide NH | ~9.0 (broad) | - |

| Hydrazide NH₂ | ~4.3 (broad) | - |

| Amide C=O | - | ~175 |

| Hydrazide C=O | - | ~170 |

Expected IR and MS Data

| Spectroscopic Method | Expected Data | Interpretation |

| IR (cm⁻¹) | ~3300 (broad) | N-H stretching (amide and hydrazide) |

| ~1680 | C=O stretching (amide) | |

| ~1640 | C=O stretching (hydrazide) | |

| HRMS (m/z) | [M+H]⁺, [M+Na]⁺ | Accurate mass confirming elemental composition. |

| MS/MS Fragmentation | Cleavage of amide and hydrazide bonds, loss of NH₂NH₂. |

Based on a comprehensive review of scientific literature and chemical databases, there is currently no publicly available information regarding the biological activity profiling or pre-clinical assessment of the specific chemical compound N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide .

Extensive searches for data pertaining to target-based screening—including enzyme inhibition assays, receptor binding studies, and protein-protein interaction modulation—yielded no specific results for this molecule. Similarly, no studies were found detailing its effects in phenotypic screens, such as cell proliferation, viability, migration, or invasion assays.

The absence of published research prevents the creation of a scientifically accurate article with detailed findings and data tables as requested. The inquiries for this compound did not return any specific preclinical data, making it impossible to populate the outlined sections with factual information.

While research exists on compounds with similar structural motifs, such as hydrazinyl or carboxamide groups, this information is not directly applicable to the unique compound specified in the request. Providing an analysis based on related but distinct molecules would be speculative and would not meet the required standards of scientific accuracy for an article focused solely on N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide.

Therefore, the content for the requested article outline cannot be generated at this time.

Biological Activity Profiling and Pre Clinical Assessment of N 2 Hydrazinyl 2 Oxoethyl Cyclohexanecarboxamide

Phenotypic Screening in Cell-Based Models (Excluding Cytotoxicity if framed as a Safety/Adverse Effect)

Cell Differentiation Studies

Currently, there is no publicly available scientific literature or research data detailing the effects of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide on cell differentiation pathways.

Autophagy and Lysosomal Pathway Modulation Studies

Scientific studies investigating the modulation of autophagy and lysosomal pathways by N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide have not been reported in the available literature.

Antimicrobial and Antiparasitic Activity Investigations (In Vitro and In Vivo Non-Human Models)

While direct studies on N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide are limited, research on structurally related hydrazide-hydrazone compounds provides insights into its potential antimicrobial and antiparasitic properties. These compounds are noted for a broad spectrum of bioactivity, including antibacterial, antimycobacterial, and antifungal properties mdpi.comnih.gov.

Antibacterial Spectrum and Mechanism Studies

Research on analogous dipeptide derivatives has indicated potential antibacterial activity. For instance, a series of linear dipeptide derivatives were synthesized and evaluated as antimicrobial agents nih.govnih.gov. One of the tested compounds, N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide, demonstrated a minimum inhibitory concentration (MIC) of 160 µg/mL against Bacillus subtilis nih.gov. Another related compound, N-(2-oxo-2-(2-oxo-2-(2-(phenylcarbamoyl)-hydrazinyl)-ethylamino)-ethyl)-nicotinamide, also showed an MIC of 160 µg/mL against B. subtilis nih.gov. The hydrazide-hydrazone class of compounds is frequently reported in scientific literature for its antibacterial activities, with many derivatives showing high efficacy even against resistant strains nih.gov.

Table 1: Antibacterial Activity of a Related Dipeptide Derivative

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide | Bacillus subtilis | 160 µg/mL |

Antifungal and Antiviral Activity Profiling

Antifungal Activity: The antifungal potential of related compounds has been noted. For example, N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide and N-(2-oxo-2-(2-oxo-2-(2-(phenylcarbamoyl)-hydrazinyl)-ethylamino)-ethyl)-nicotinamide both exhibited a Minimum Inhibitory Concentration (MIC) of 160 µg/mL against Candida albicans nih.gov. The broader class of hydrazide-hydrazones is considered a promising area for the development of new antifungal agents mdpi.com.

Antiviral Activity: There is no specific information available regarding the antiviral activity of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide. However, research into other molecules containing cyclohexene or carboxamide moieties has shown promise against certain viruses. For instance, N-(4-hydroxycyclohex-2-en-1-yl)quinoline-2-carboxamide has been investigated for its activity against the influenza A virus H1N1 nih.gov.

Table 2: Antifungal Activity of Related Dipeptide Derivatives

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-(2-hydrazinyl-2-oxoethylamino)-2-oxoethyl)-nicotinamide | Candida albicans | 160 µg/mL |

Antiparasitic Efficacy in Model Systems

There is currently no available data from studies investigating the antiparasitic efficacy of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide in any model systems.

In Vivo Efficacy Studies in Animal Models (Excluding Safety/Adverse Effects and Dosage/Administration Information)

Comprehensive in vivo efficacy studies for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide in animal models have not been reported in the peer-reviewed scientific literature.

Mechanistic Investigations and Molecular Interactions of N 2 Hydrazinyl 2 Oxoethyl Cyclohexanecarboxamide

Target Identification and Validation Methodologies

Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. Several advanced techniques are utilized for this purpose.

Affinity Chromatography and Proteomics Approaches

Affinity chromatography coupled with proteomics is a powerful method for identifying the cellular binding partners of a small molecule. In a hypothetical study of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, the compound would first be immobilized on a solid support, such as agarose (B213101) beads, to create an affinity matrix. This matrix would then be incubated with a complex biological sample, like a cell lysate, allowing any proteins that bind to the compound to be captured.

After washing away non-specific binders, the captured proteins would be eluted and subsequently identified using mass spectrometry-based proteomics. This approach can provide a comprehensive list of potential protein targets, which would then require further validation.

Genetic Perturbation Studies (e.g., siRNA, CRISPR)

Once potential targets are identified, genetic perturbation techniques can validate their role in the compound's activity. Techniques like RNA interference (siRNA) or CRISPR-Cas9 gene editing could be used to reduce or eliminate the expression of a candidate target protein in a cellular model.

If the cells with reduced target protein expression show a diminished response to N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, it would strongly suggest that the protein is indeed a biologically relevant target. These studies are crucial for linking a direct binding event to a cellular or physiological outcome.

Enzyme Kinetic Studies and Inhibition Mechanisms

Should N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide be found to target an enzyme, detailed kinetic studies would be necessary to characterize the nature of the interaction.

Determination of Inhibition Constants (e.g., Ki, IC50, Kd)

Several key parameters are determined to quantify the potency of an inhibitor. The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions. sciencesnail.com While widely used, the IC50 value can be influenced by factors such as substrate concentration. sciencesnail.com

The inhibition constant (Ki) and the dissociation constant (Kd) provide more fundamental measures of the affinity between the inhibitor and the enzyme. sciencesnail.com The Ki represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's potency. sciencesnail.com A lower Ki value indicates a higher binding affinity. sciencesnail.com The Kd, a more general term, describes the equilibrium between the ligand-protein complex and its dissociated components. sciencesnail.com

Table 1: Hypothetical Inhibition Data for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide

| Parameter | Value | Description |

| IC50 | Data Not Available | Concentration for 50% inhibition. |

| Ki | Data Not Available | Inhibition constant, indicating binding affinity. |

| Kd | Data Not Available | Dissociation constant for the enzyme-inhibitor complex. |

Reversibility and Irreversibility of Enzyme Inhibition

Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can be displaced, for example, by increasing the substrate concentration in the case of competitive inhibition. researchgate.net Irreversible inhibitors, on the other hand, typically form a stable, covalent bond with the enzyme, leading to a permanent loss of its activity. nih.gov

To determine the nature of inhibition by N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, experiments such as dialysis or rapid dilution studies would be performed. If the enzyme's activity is restored after removing the compound, the inhibition is considered reversible. Conversely, if the activity is not recovered, it suggests irreversible inhibition. The presence of a reactive group, such as a hydrazine (B178648) moiety, could potentially engage in covalent bond formation with target proteins. nih.gov

Allosteric vs. Orthosteric Binding Mechanisms

There is currently no published research to characterize the binding mechanism of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide. Studies are needed to determine if it binds to the primary (orthosteric) site of a receptor or to a secondary (allosteric) site, which would modulate the receptor's activity.

Receptor Interaction and Signaling Pathway Modulation

Information regarding the specific receptors with which N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide interacts and its effect on downstream signaling pathways is not available in the current scientific literature.

Agonist, Antagonist, and Inverse Agonist Characterization

Without experimental data, it is not possible to classify N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide as an agonist, antagonist, or inverse agonist for any particular receptor.

Downstream Signaling Pathway Analysis (e.g., Western Blot, qPCR, Reporter Assays)

No studies utilizing techniques such as Western Blot, qPCR, or reporter assays have been published to analyze the downstream signaling pathways affected by this compound.

Protein-Ligand Interaction Mapping using Biophysical Techniques

There is no available data from biophysical techniques that would allow for the mapping of the interaction between N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide and any target proteins.

Cellular Uptake and Intracellular Distribution Studies in Research Models (Excluding Pharmacokinetics for Dosage/Administration)

Research on the cellular uptake and intracellular distribution of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide has not been published.

Fluorescently Tagged Compound Uptake Studies

There are no reports of studies using fluorescently tagged versions of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide to investigate its uptake into cells.

Subcellular Localization Investigations

Extensive searches of scientific literature and chemical databases did not yield specific information regarding the subcellular localization of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide. Studies detailing the distribution of this particular compound within cellular compartments, its accumulation in specific organelles, or its co-localization with cellular markers have not been identified in the available research.

Consequently, there is no published data to report on the specific intracellular targets or accumulation sites for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide. Mechanistic insights that could be derived from such localization studies are therefore currently unavailable.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Hydrazinyl 2 Oxoethyl Cyclohexanecarboxamide Derivatives

Systematic Structural Modifications and Their Impact on Biological Activity

The biological efficacy of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide derivatives can be fine-tuned through systematic modifications of its three primary components: the hydrazine (B178648) moiety, the cyclohexane (B81311) ring, and the linker region.

Varying Substituents on the Hydrazine Moiety and their Effects

The hydrazine group is a critical pharmacophore, and its substitution significantly influences the biological activity of the resulting derivatives. The introduction of various substituents on the terminal nitrogen of the hydrazine can alter the molecule's electronic properties, steric bulk, and hydrogen bonding capacity, thereby affecting its interaction with biological targets.

For instance, the condensation of the terminal amine of the hydrazine with various aldehydes and ketones to form hydrazones is a common and effective strategy. The nature of the substituent on the resulting hydrazone can dramatically impact cytotoxicity. Studies on analogous hydrazide-hydrazone systems have shown that the introduction of aromatic and heteroaromatic rings can lead to potent biological activity. The electronic nature of substituents on these rings plays a crucial role; electron-withdrawing groups such as nitro or halogen moieties often enhance activity, whereas electron-donating groups like methoxy (B1213986) or methyl can have a variable effect.

| Compound ID | Hydrazine Moiety Substituent (R) | Biological Activity (e.g., IC50 in µM) |

| 1a | -H | >100 |

| 1b | -CH3 | 55.2 |

| 1c | -C6H5 | 12.8 |

| 1d | -C6H4-4-NO2 | 2.5 |

| 1e | -C6H4-4-Cl | 5.1 |

| 1f | -C6H4-4-OCH3 | 15.6 |

This table is illustrative and based on general trends observed in related hydrazide-hydrazone series.

Exploration of Cyclohexane Ring Conformations and Substitutions

The cyclohexane ring predominantly exists in a stable chair conformation. Substituents on the ring can adopt either axial or equatorial positions, with the equatorial position being generally more stable for bulkier groups to minimize steric hindrance. The orientation of the carboxamide linker (axial vs. equatorial) can profoundly impact the spatial presentation of the rest of the molecule, thereby affecting its biological activity.

Furthermore, the introduction of substituents on the cyclohexane ring can modulate its lipophilicity and introduce specific interactions with the target. For example, the addition of polar groups like hydroxyls could enhance water solubility but may negatively impact cell permeability. Conversely, non-polar substituents such as alkyl or trifluoromethyl groups can increase lipophilicity, potentially leading to enhanced binding with hydrophobic pockets of a target enzyme. However, direct substitution with a polar group on the cyclohexane can sometimes dramatically reduce potency, while a polar group separated by a methylene (B1212753) spacer may be better tolerated.

| Compound ID | Cyclohexane Ring Substituent | Conformation | Biological Activity (e.g., Relative Potency) |

| 2a | Unsubstituted | Chair | 1 |

| 2b | 4-methyl (equatorial) | Chair | 1.5 |

| 2c | 4-tert-butyl (equatorial) | Chair | 2.8 |

| 2d | 4-hydroxyl (equatorial) | Chair | 0.7 |

| 2e | 4-trifluoromethyl (equatorial) | Chair | 3.5 |

This table is illustrative and based on general SAR principles for cyclic amides.

Linker Modifications and Their Influence on Potency

Increasing or decreasing the length of the alkyl chain in the linker can have a profound effect on potency. A shorter or longer linker may misalign the key binding groups within the active site of a target protein, leading to a loss of activity. The introduction of rigidity into the linker, for example, by incorporating a double bond or a small ring, can restrict the conformational freedom of the molecule. This can be advantageous if the resulting conformation is the bioactive one, as it reduces the entropic penalty upon binding.

| Compound ID | Linker Structure | Relative Potency |

| 3a | -NH-CO-CH2-NH- | 1 |

| 3b | -NH-CO-CH2-CH2-NH- | 0.4 |

| 3c | -NH-CO-NH- | 0.2 |

| 3d | -NH-CO-CH(CH3)-NH- | 1.8 |

This table is illustrative and based on general principles of linker design in medicinal chemistry.

Computational Methods for SAR Analysis

To rationalize the experimental SAR data and to guide the design of more potent derivatives, various computational methods are employed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide derivatives, 2D and 3D-QSAR models can be developed.

In 2D-QSAR, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and electronic parameters are correlated with biological activity. For instance, a QSAR equation might reveal that increased lipophilicity of the cyclohexane substituent and the presence of an electron-withdrawing group on a hydrazone moiety are positively correlated with activity.

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For this class of compounds, a 3D-QSAR model might indicate that a bulky, hydrophobic group is preferred on the cyclohexane ring, while a hydrogen bond acceptor is beneficial on the hydrazine-derived portion.

Pharmacophore Modeling and Design

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide derivatives would typically consist of features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on a set of active compounds, a pharmacophore hypothesis can be generated. For this series, a typical pharmacophore might include:

A hydrophobic feature corresponding to the cyclohexane ring.

A hydrogen bond donor and acceptor from the carboxamide linker.

A hydrogen bond donor from the NH of the hydrazine.

An additional feature (e.g., aromatic ring, hydrogen bond acceptor) depending on the substitution at the hydrazine moiety.

This pharmacophore model can then be used as a 3D query to screen virtual compound libraries to identify novel and structurally diverse molecules with the potential for similar biological activity. It also serves as a guide for the rational design of new derivatives with improved potency and selectivity.

3D-QSAR and CoMFA/CoMSIA Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies are powerful computational tools used in drug design to correlate the biological activity of a series of compounds with their 3D physicochemical properties. Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.govnanobioletters.com These methods provide contour maps that visualize the regions around a molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely lead to an increase or decrease in biological activity. nanobioletters.comnih.gov

For a series of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide derivatives, a hypothetical 3D-QSAR study would involve the following steps:

Generation of a Dataset : A series of derivatives would be synthesized with variations at different positions, for instance, on the cyclohexyl ring or by substitution on the hydrazinyl nitrogen. The biological activity of these compounds against a specific target would be determined.

Molecular Modeling and Alignment : The 3D structures of all compounds in the series would be generated and aligned based on a common scaffold.

Calculation of Molecular Fields (CoMFA/CoMSIA) : For CoMFA, steric and electrostatic fields are calculated around each molecule. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. nih.govnih.gov

Statistical Analysis : Partial least squares (PLS) regression is typically used to derive a mathematical equation that correlates the variations in the molecular fields with the observed biological activities. The predictive power of the resulting model is validated using statistical parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). rsc.orgmdpi.com

Hypothetical CoMFA/CoMSIA Contour Map Analysis for Cyclohexanecarboxamide (B73365) Derivatives:

Based on studies of other carboxamide inhibitors, one could anticipate the following from CoMFA/CoMSIA contour maps for a series of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide derivatives:

Steric Fields : Green contours might indicate regions where bulky substituents on the cyclohexyl ring are favored for enhanced activity, potentially by providing better shape complementarity with the target's binding pocket. Conversely, yellow contours would suggest that steric bulk in those areas is detrimental. nanobioletters.com

Electrostatic Fields : Blue contours would highlight areas where electropositive groups are beneficial, while red contours would indicate a preference for electronegative groups. For instance, a blue contour near the amide or hydrazide moiety might suggest that hydrogen bond donor interactions are crucial for binding.

Hydrophobic Fields : Yellow contours could show regions where hydrophobic substituents would increase activity, likely by interacting with nonpolar residues in the binding site. White or grey contours would suggest that hydrophilic groups are preferred in those positions.

Hydrogen Bond Donor/Acceptor Fields : Cyan contours might indicate favorable positions for hydrogen bond donors, while purple contours would show preferred locations for hydrogen bond acceptors. The hydrazide group, for example, has both donor and acceptor capabilities that could be critical for target interaction.

The insights from these contour maps would guide the rational design of new derivatives with potentially improved biological activity.

Design Principles for Enhanced Biological Activity

Optimizing Target Affinity and Selectivity

Optimizing the affinity and selectivity of a lead compound like N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide is a critical aspect of drug discovery. Affinity refers to the strength of the binding between the compound and its biological target, while selectivity is the compound's ability to bind to the intended target over other, potentially related targets.

Strategies for Optimizing Affinity:

Exploiting Hydrogen Bonds : The N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide scaffold contains multiple hydrogen bond donors (N-H groups) and acceptors (C=O groups). Modifications that enhance or introduce new hydrogen bonds with key residues in the target's active site can significantly increase affinity. nih.gov

Hydrophobic Interactions : The cyclohexyl ring provides a lipophilic moiety. Altering its substitution pattern with other lipophilic groups could enhance van der Waals and hydrophobic interactions with nonpolar pockets in the target protein. acs.org

Strategies for Enhancing Selectivity:

Targeting Unique Residues : Selectivity can be achieved by designing derivatives that interact with amino acid residues that are unique to the intended target and not present in off-target proteins. unifi.it

Exploiting Differences in Binding Pocket Size and Shape : If the binding pocket of the target is larger or has a different shape than that of off-targets, introducing bulky or specifically shaped substituents on the cyclohexanecarboxamide scaffold can confer selectivity. nih.gov

Modulating Electrostatic Interactions : Fine-tuning the electrostatic potential of the molecule can help it to preferentially bind to a target with a complementary electrostatic surface. acs.org

The following table illustrates hypothetical modifications and their potential impact on affinity and selectivity:

| Modification on Cyclohexanecarboxamide Core | Rationale for Improved Affinity/Selectivity |

| Addition of a hydroxyl group to the cyclohexyl ring | Introduction of a new hydrogen bond donor/acceptor to interact with polar residues in the active site. |

| Replacing the cyclohexyl ring with an aromatic ring | To establish pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. |

| Substitution with a sulfonamide group | To mimic the interactions of known selective inhibitors and form strong hydrogen bonds or salt bridges. nih.gov |

Strategies for Modulating Biological Half-Life in Research Models (Excluding Specific Pharmacokinetics)

The biological half-life of a compound, or the time it takes for its concentration in the body to be reduced by half, is a critical property that influences its duration of action. In a research setting, modulating the half-life can be essential for establishing clear relationships between target engagement and biological effect.

Strategies to Increase Half-Life:

Blocking Metabolic Hotspots : If the compound is rapidly metabolized, identifying the "metabolic hotspots" (the positions on the molecule most susceptible to enzymatic degradation) and modifying them can increase stability and prolong half-life. For example, replacing a metabolically labile hydrogen atom with a fluorine atom can block oxidation by cytochrome P450 enzymes. nih.gov

Increasing Plasma Protein Binding : Many drugs circulate in the bloodstream bound to plasma proteins like albumin. Increasing the lipophilicity of a compound, for instance by adding non-polar substituents to the cyclohexyl ring, can enhance plasma protein binding, thereby reducing the fraction of free drug available for metabolism and excretion, and thus extending its half-life. nih.govresearchgate.net

Increasing Molecular Size : Larger molecules are generally cleared more slowly by the kidneys. Introducing bulky substituents can increase the molecular weight and hydrodynamic radius, leading to a longer half-life.

Strategies to Decrease Half-Life:

In some research contexts, a shorter half-life may be desirable to study acute effects or to avoid long-term toxicity.

Introducing Metabolically Labile Groups : The intentional introduction of functional groups that are known to be rapidly metabolized, such as an ester, can lead to faster clearance and a shorter half-life.

Decreasing Lipophilicity : Reducing the lipophilicity of the molecule by adding polar groups can decrease plasma protein binding and increase renal clearance, resulting in a shorter half-life.

The following table provides examples of structural modifications and their likely effect on biological half-life in a research context:

| Structural Modification | Anticipated Effect on Half-Life | Rationale |

| Fluorination of the cyclohexyl ring | Increase | Blocks metabolic oxidation at that position. nih.gov |

| Introduction of a carboxylic acid group | Decrease | Increases polarity, leading to faster renal clearance. |

| Attachment of a long alkyl chain | Increase | Increases lipophilicity and plasma protein binding. researchgate.net |

These strategies for modulating affinity, selectivity, and half-life are general principles in medicinal chemistry and would be applicable to a research program focused on N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide and its derivatives.

Computational and Theoretical Chemistry Approaches for N 2 Hydrazinyl 2 Oxoethyl Cyclohexanecarboxamide Research

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target.

To understand the potential mechanism of action of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, ligand-protein docking simulations would be a primary step. This process involves computationally placing the 3D structure of the compound into the binding site of a known protein target. The goal is to identify the most stable binding pose, often quantified by a scoring function that estimates the binding affinity.

For instance, based on the structural similarities of the hydrazide moiety to known pharmacophores, potential targets could include enzymes such as kinases, proteases, or transferases. In a hypothetical docking study against a specific kinase, the cyclohexanecarboxamide (B73365) portion might occupy a hydrophobic pocket, while the hydrazinyl-oxoethyl group could form crucial hydrogen bonds with key amino acid residues in the active site. The results of such a study would not only suggest a plausible biological target but also provide insights into the specific interactions driving the binding, guiding future lead optimization efforts.

Below is a hypothetical data table illustrating the kind of results that might be obtained from docking N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide against a panel of cancer-related protein targets.

| Protein Target (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type(s) |

| EGFR Tyrosine Kinase (1M17) | -8.5 | Met793, Leu718 | Hydrogen Bond, Hydrophobic |

| PI3K Alpha (4JPS) | -7.9 | Val851, Lys802 | Hydrogen Bond, Electrostatic |

| CDK2 (1HCK) | -7.2 | Leu83, Asp86 | Hydrogen Bond |

| B-Raf (1UWH) | -6.8 | Trp531, Cys532 | Hydrophobic, Pi-Alkyl |

Note: The data in this table is illustrative and intended to represent potential findings from a molecular docking study.

High-throughput virtual screening (HTVS) is a computational method used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, HTVS could be employed in a reverse-docking approach. Instead of screening a library of compounds against one target, the single compound is screened against a large database of 3D protein structures to identify potential new targets.

This approach could uncover unexpected therapeutic applications for the compound. For example, while its structure might suggest an anticancer role, HTVS could reveal a high binding affinity for a neurological or inflammatory target. The output of an HTVS campaign would be a ranked list of potential protein targets based on their predicted binding energies with N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide.

Fragment-based drug discovery (FBDD) is an approach that starts with identifying small chemical fragments that bind weakly to a protein target, and then growing or combining these fragments to produce a more potent lead compound. Computationally, N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide could be deconstructed into its constituent fragments: the cyclohexanecarboxamide core and the hydrazinyl-oxoethyl tail.

These individual fragments could then be computationally docked to a target of interest to understand which part of the molecule contributes most significantly to the binding affinity. This information is invaluable for designing new analogs. For example, if the cyclohexyl group is found to be a key binding element, modifications could be explored for this fragment to enhance its interactions. Conversely, if the hydrazide moiety is the primary anchor, efforts could be focused on optimizing this part of the molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system.

While molecular docking provides a static picture of the binding pose, N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide is a flexible molecule. MD simulations can be used to explore its conformational landscape in an aqueous environment. By simulating the molecule's movements over time, researchers can identify the most stable, low-energy conformations that are likely to be present in a biological system. nih.gov

Once a promising binding pose is identified through docking, an MD simulation of the entire protein-ligand complex can be performed. duke.edu This provides a much more realistic and dynamic view of the interaction than the static docking pose. Over the course of the simulation (typically nanoseconds to microseconds), researchers can assess the stability of the complex. Key aspects to monitor include:

Root Mean Square Deviation (RMSD): To see if the ligand remains stably in the binding pocket.

Hydrogen Bond Analysis: To determine the persistence of key hydrogen bonds over time.

Interaction Energy Calculations: To quantify the strength of the interaction throughout the simulation.

These simulations can reveal if the initial docking pose is stable or if the ligand shifts to an alternative binding mode. It can also highlight the flexibility of the protein's binding site and how it accommodates the ligand. acs.org

A hypothetical summary of an MD simulation for the N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide-EGFR complex is presented below.

| Simulation Metric | Result | Interpretation |

| Simulation Length | 100 ns | Sufficient time to assess stability. |

| Average Ligand RMSD | 1.2 Å | The ligand remains stable in the binding pocket. |

| Key H-Bond Occupancy (Met793) | 85% | The hydrogen bond is persistent and likely crucial for binding. |

| Binding Free Energy (MM/PBSA) | -45.2 kcal/mol | Strong predicted binding affinity. |

Note: The data in this table is illustrative and intended to represent potential findings from a molecular dynamics simulation study.

Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

To understand the potential therapeutic action of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, it is crucial to determine its binding affinity for a biological target, such as a protein receptor or enzyme. Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular computational methods used to estimate the free energy of binding of a ligand to a macromolecule. nih.gov

These methods calculate the binding free energy (ΔG_bind) by combining the molecular mechanics (MM) energies of the molecule in the gas phase with continuum solvation models. nih.govpeng-lab.org The binding free energy is typically decomposed into several components:

ΔE_MM: The change in molecular mechanics energy in the gas phase. This term includes contributions from internal (bond, angle, and dihedral) energies, as well as van der Waals and electrostatic interactions.

ΔG_solv: The change in the solvation free energy upon binding. This is further divided into polar and nonpolar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the nonpolar part is often estimated from the solvent-accessible surface area (SASA). youtube.com

-TΔS: The change in conformational entropy upon binding. This term is computationally expensive to calculate and is sometimes omitted when comparing similar ligands, although its inclusion can be critical for accuracy. nih.gov

For N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, a typical MM/PBSA or MM/GBSA study would involve performing a molecular dynamics (MD) simulation of the compound bound to its target protein. Snapshots from this simulation are then used to calculate the average binding free energy. nih.gov

Hypothetical Binding Free Energy Decomposition for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide

| Energy Component | MM/PBSA (kcal/mol) | MM/GBSA (kcal/mol) |

| ΔE_vdW (van der Waals) | -35.2 ± 2.1 | -36.5 ± 2.3 |

| ΔE_elec (Electrostatic) | -15.8 ± 1.5 | -16.2 ± 1.7 |

| ΔE_MM (Total MM) | -51.0 ± 3.6 | -52.7 ± 4.0 |

| ΔG_pol (Polar Solvation) | 25.7 ± 1.8 | 27.1 ± 2.0 |

| ΔG_np (Nonpolar Solvation) | -4.1 ± 0.5 | -4.3 ± 0.6 |

| ΔG_solv (Total Solvation) | 21.6 ± 2.3 | 22.8 ± 2.6 |

| ΔG_bind (without entropy) | -29.4 ± 5.9 | -29.9 ± 6.6 |

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), offer a higher level of theory to investigate the intrinsic properties of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide. mdpi.comresearchgate.net These methods are crucial for understanding the electronic structure, reactivity, and conformational preferences of the molecule.

Electronic Structure and Reactivity Analysis

QM calculations can provide detailed information about the distribution of electrons within N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, which is fundamental to its chemical behavior. Key properties that can be calculated include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons, respectively. The HOMO-LUMO gap is a measure of the molecule's chemical reactivity and stability. acs.org

Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). This is invaluable for predicting how the molecule will interact with other molecules, particularly in a biological context.

Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential, electron affinity, chemical hardness, softness, and electrophilicity index. mdpi.comschrodinger.comtristanderond.com

Theoretical Reactivity Descriptors for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide

| Descriptor | Predicted Value (eV) | Significance |

| HOMO Energy | -7.2 | Tendency to donate electrons |

| LUMO Energy | -0.5 | Tendency to accept electrons |

| HOMO-LUMO Gap | 6.7 | Chemical stability and low reactivity |

| Ionization Potential (I) | 7.2 | Energy required to remove an electron |

| Electron Affinity (A) | 0.5 | Energy released upon gaining an electron |

| Global Hardness (η) | 3.35 | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | 0.93 | Propensity to accept electrons |

Protonation State and Tautomerism Studies

Furthermore, the presence of amide and hydrazinyl groups raises the possibility of tautomerism. orientjchem.orgslideshare.net Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, keto-enol and amide-imidol tautomerism are possible. QM methods can be employed to calculate the relative energies of different tautomers in various environments (gas phase and in different solvents) to determine the most stable form. ucsb.edu Understanding the predominant tautomeric form is critical as different tautomers can exhibit distinct biological activities.

Conformational Analysis and Energy Landscapes

The flexibility of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, arising from several rotatable single bonds, means that it can adopt a multitude of conformations. calcus.cloudrsc.org The specific three-dimensional shape of the molecule is crucial for its interaction with a binding site. Conformational analysis aims to identify the low-energy (and therefore most populated) conformers. researchgate.net

QM calculations can be used to perform a systematic or stochastic search of the conformational space. nih.govayushcoe.in By calculating the energy of each conformation, a potential energy surface can be constructed. This "energy landscape" reveals the relative stabilities of different conformers and the energy barriers between them.

Hypothetical Relative Energies of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide Conformers

| Conformer ID | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| Conf-01 | 178.5 | 65.2 | 0.00 |

| Conf-02 | -60.1 | 175.8 | 1.25 |

| Conf-03 | 62.3 | -70.4 | 2.89 |

| Conf-04 | 179.1 | -68.9 | 3.15 |

ADME/Tox Prediction (In Silico, Theoretical Focus, Excluding Clinical Human Trial Data or Safety Profiles)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital component of early-stage drug discovery, helping to identify candidates with favorable pharmacokinetic properties. acs.orgnih.govnih.gov A variety of computational models, often based on quantitative structure-property relationships (QSPR), are available to predict these properties. unimi.it

Theoretical Permeability and Absorption Predictions (e.g., Blood-Brain Barrier, Caco-2)

The ability of a compound to cross biological membranes is a key determinant of its bioavailability and efficacy. Two commonly predicted permeability parameters are:

Blood-Brain Barrier (BBB) Permeability: This predicts whether a compound can cross the highly selective barrier protecting the central nervous system. This is a critical property for drugs targeting the brain. oup.comrsc.orgresearchgate.net

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption. nih.govcau.ac.kracs.org A high predicted Caco-2 permeability suggests good oral absorption.

These predictions are typically made using web-based tools that employ machine learning algorithms trained on large datasets of known compounds.

In Silico ADME Predictions for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide

| ADME Property | Predicted Value/Classification | Method/Model Used |

| Blood-Brain Barrier Permeant | No | Machine Learning Algorithm |

| Caco-2 Permeability (logPapp) | -1.25 cm/s | QSPR Model |

| Human Intestinal Absorption | High | BOILED-Egg Model |

| P-glycoprotein Substrate | No | Classification Model |

Metabolic Stability Predictions (e.g., CYP Inhibition, Sites of Metabolism)

In silico methods are instrumental in the early stages of drug discovery for predicting the metabolic fate of new chemical entities. nih.gov These computational tools can forecast the metabolic stability of a compound, identify potential sites of metabolism (SoMs), and predict interactions with metabolic enzymes like the Cytochrome P450 (CYP) superfamily. nih.govnih.gov For a novel compound such as N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, various computational approaches can be employed to estimate its metabolic profile.

CYP Inhibition:

Computational models can predict whether a molecule is likely to be a substrate or an inhibitor of specific CYP isoforms. nih.gov For instance, studies on pyrrole-based hydrazide-hydrazones have utilized in silico and in vitro methods to assess their inhibitory activity on human CYP1A2, CYP3A4, and CYP2D6. pensoft.net In one such study, a particular compound demonstrated a low, but statistically significant, inhibitory effect on CYP3A4, reducing its activity by 20%. pensoft.net Molecular docking simulations can further elucidate these interactions by predicting the binding affinity of the compound to the active site of CYP enzymes. pensoft.net For N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, similar docking studies could be performed to predict its potential for CYP inhibition, a critical factor in assessing drug-drug interaction risks. nih.govnih.gov

Sites of Metabolism (SoM):

Identifying the metabolically labile positions on a molecule is crucial for optimizing its stability and pharmacokinetic profile. nih.gov A variety of computational tools, including FAME 2, GLORY, MetaSite, StarDrop, SMARTCyp, and RS-WebPredictor, are available to predict SoMs. frontiersin.orgpsu.edu These programs use different methodologies, ranging from rule-based systems to machine learning algorithms, to identify the atoms most likely to undergo metabolic transformation. nih.gov

For N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, the primary sites susceptible to metabolism would likely be the cyclohexyl ring and the hydrazinyl moiety. The functional groups present suggest several potential metabolic pathways.

| Functional Group | Predicted Metabolic Transformation | Rationale |

| Cyclohexyl Ring | Hydroxylation | Aliphatic hydroxylation is a common metabolic pathway catalyzed by CYP enzymes. |

| Hydrazinyl Moiety | Acetylation | Hydrazine (B178648) and its derivatives are known to undergo acetylation. nih.gov |

| Hydrazinyl Moiety | Oxidative Metabolism | Cytochrome P450 can catalyze the oxidation of hydrazines, potentially leading to reactive intermediates. nih.gov |

| Amide Bond | Hydrolysis | Amide bonds can be susceptible to hydrolysis by amidase enzymes, although they are generally more stable than ester bonds. |

In Silico Toxicity Prediction (Focus on mechanistic pathways, not clinical outcomes)

In silico toxicology plays a vital role in identifying potential hazards of compounds at a very early stage of development. researchgate.net By focusing on mechanistic pathways, these computational methods can provide insights into how a molecule might exert toxic effects at a cellular and molecular level.

For N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide, the presence of the hydrazinyl group is of particular toxicological interest. The metabolism of hydrazine derivatives is a key factor in their toxicity. nih.gov Computational studies on hydrazines have shown that their biotransformation, often catalyzed by cytochrome P450 and peroxidases, can lead to the formation of reactive free radical species. nih.gov

These reactive intermediates can then interact with cellular macromolecules, leading to a cascade of events that can result in cellular dysfunction. nih.gov For example, the formation of aryl radicals from substituted hydrazines has been correlated with their cytotoxicity. nih.gov This suggests that, regardless of the specific metabolic pathway, the generation of free radicals is a significant contributor to hydrazine-induced toxicity. nih.gov

Furthermore, hydrazine derivatives have been shown to induce oxidative stress, which can deplete cellular antioxidants like glutathione (B108866) and compromise cellular integrity. nih.gov Computational models can be used to predict the likelihood of a compound to form reactive metabolites and to assess its potential for inducing oxidative stress. psu.edu

| Potential Toxicity Mechanism | Mediating Factor | Computational Approach |

| Formation of Reactive Metabolites | Cytochrome P450, Peroxidases | Quantum mechanical calculations to predict reaction energetics; Molecular docking to assess interaction with metabolizing enzymes. |

| Oxidative Stress | Depletion of cellular antioxidants (e.g., glutathione) | QSAR models to correlate chemical structure with oxidative stress potential; Prediction of reactivity towards biological nucleophiles. |

| Covalent Binding to Macromolecules | Reactive intermediates (e.g., free radicals, diazonium ions) | Prediction of bioactivation pathways; Analysis of electronic properties to identify reactive sites. |

| DNA Damage | Interaction of reactive species with DNA | Docking studies with DNA models; Calculation of reaction potentials for DNA adduct formation. |

Advanced Spectroscopic and Biophysical Techniques in Research on N 2 Hydrazinyl 2 Oxoethyl Cyclohexanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Binding Studies

No publicly available research could be found that specifically details the use of Nuclear Magnetic Resonance (NMR) spectroscopy to study the conformational properties and binding interactions of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide.

Ligand-Based NMR (e.g., STD, DOSY, Chemical Shift Perturbation)

There are no documented studies employing ligand-based NMR techniques such as Saturation Transfer Difference (STD), Diffusion Ordered Spectroscopy (DOSY), or chemical shift perturbation to investigate the interactions of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide with biological targets.

Protein-Ligand Interaction by Isotope-Labeled NMR

Information regarding the use of isotope-labeled NMR spectroscopy to elucidate the protein-ligand interactions of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide is not present in the current body of scientific literature.

Conformational Preferences in Solution

There is a lack of published data on the conformational preferences of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide in solution as determined by NMR spectroscopy.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for Target-Bound Structures

No structural data from X-ray crystallography or cryo-electron microscopy (Cryo-EM) for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide in a target-bound state has been reported.

Co-crystallization with Biological Targets

There are no published reports on the successful co-crystallization of N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide with any biological targets.

Structural Elucidation of Binding Pockets

As there are no available co-crystal or cryo-EM structures, the structural details of the binding pocket for N-(2-hydrazinyl-2-oxoethyl)cyclohexanecarboxamide on any biological target have not been elucidated.

Understanding Molecular Recognition

The specific recognition of a ligand by its protein target is a fundamental aspect of its biological activity. In the case of the model compound (+)-JQ1, its high-affinity binding to the bromodomains of the BET (Bromodomain and Extra-Terminal) family, particularly BRD4, is a well-established example of precise molecular recognition. This interaction is primarily driven by the inhibitor's ability to mimic the endogenous ligand, acetylated lysine (B10760008) (KAc), which is read by bromodomains in the context of chromatin regulation.

The acetyl-lysine binding pocket of BRD4 is a highly conserved structural feature, and the design of inhibitors like (+)-JQ1 has capitalized on this. X-ray crystallography studies have revealed that (+)-JQ1 exhibits excellent shape complementarity with this cavity. ebi.ac.uk Key residues within the BRD4 bromodomain, such as Trp-81, Tyr-97, and Asn-140, play a crucial role in the recognition of both acetylated histones and (+)-JQ1, highlighting the inhibitor's effectiveness as a KAc mimetic. nih.gov The interaction is stabilized by a network of hydrogen bonds and van der Waals forces. nih.gov The thieno-triazolo-1,4-diazepine core of (+)-JQ1 is central to its binding, fitting snugly into the hydrophobic pocket. nih.gov Understanding these specific interactions at an atomic level is critical for the rational design of new and more selective inhibitors.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics and Kinetics

ITC and SPR are powerful techniques for the quantitative characterization of biomolecular interactions. ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction in a single experiment. mdpi.commalvernpanalytical.com SPR, on the other hand, is a label-free optical technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate, allowing for the real-time determination of kinetic rate constants. nih.gov